
(R)-2-Amino-2-(3-fluorophenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“®-1-(3-Fluorophenyl)ethanol” is a building block used in pharmaceutical synthesis . It is also known as “3-Fluorophenethyl alcohol” and has a molecular formula of C8H9FO .
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, the asymmetric cascade synthesis of ®-1-(2-chlorophenyl) ethanol was achieved using combi-crosslinked enzymes (O-CLEs, S-CLEs, and combi-CLEAs) with product yields of 93%, 55%, and 16% respectively . Another approach involved the asymmetric reduction of α-chloroacetophenone by an alcohol dehydrogenase (ADH), followed by base-induced ring closure (epoxidation) of enantiopure 2-chloro-1-phenylethanol .
Molecular Structure Analysis
The molecular formula of “3-Fluorophenethyl alcohol” is C8H9FO . The InChI Key is MZNBGEKFZCWVES-UHFFFAOYSA-N .
Chemical Reactions Analysis
In the context of chemical reactions, the use of non-canonical amino acids with bio-orthogonal reactive groups was reported. These were genetically inserted into an aldo-keto reductase (AKR) and an alcohol dehydrogenase (ADH) at two preselected sites for each enzyme .
Physical and Chemical Properties Analysis
“3-Fluorophenethyl alcohol” is a colorless liquid with a density of 1.1200g/mL. It has a boiling point of 90°C (3.0mmHg) and a molecular weight of 140.16 g/mol .
Scientific Research Applications
Enantioselective Synthesis and Biocatalysis
One of the primary applications of fluorinated compounds, including variants similar to (R)-2-Amino-2-(3-fluorophenyl)ethanol, is in the enantioselective synthesis of pharmaceutical intermediates. For instance, (S)-(-)-1-(4-Fluorophenyl)ethanol, a compound closely related to the query chemical, has been utilized as an intermediate in the synthesis of antagonists for the CCR5 chemokine receptor, which are protective against HIV infection. This synthesis employs the enantioselective reduction of prochiral ketones, demonstrating the potential for similar methodologies to be applied to this compound (ChemChemTech, 2022).
Additionally, biocatalysis presents a promising avenue for the synthesis of chiral alcohols, including derivatives of this compound. An enzyme derived from Burkholderia cenocepacia has shown excellent anti-Prelog’s stereoselectivity for reducing ketone to alcohol, indicating potential application in synthesizing chiral alcohols with pharmaceutical relevance (Applied Biochemistry and Biotechnology, 2018).
Material Science and Organic Electronics
Furthermore, derivatives of this compound have been investigated for their applications in material science. For example, novel azobenzene precursors synthesized through azocoupling reactions, which include derivatives similar to the query compound, have been characterized for their non-linear optical (NLO) properties. Such compounds have potential applications in the development of electro-optical active polyurethanes, highlighting the relevance of fluorinated ethanol derivatives in the creation of advanced materials (Optical Materials, 2009).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(2R)-2-amino-2-(3-fluorophenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO/c9-7-3-1-2-6(4-7)8(10)5-11/h1-4,8,11H,5,10H2/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPXAEESIPIUPTJ-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(CO)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)[C@H](CO)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 3-[2-(acetylamino)phenoxy]-2-thiophenecarboxylate](/img/structure/B2557122.png)
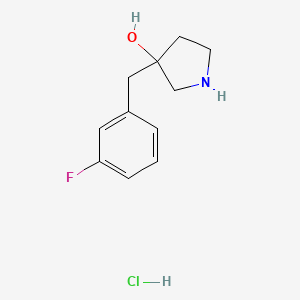
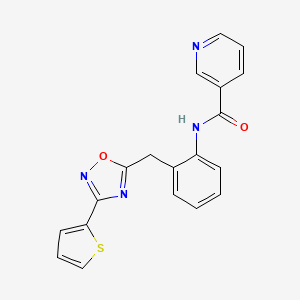
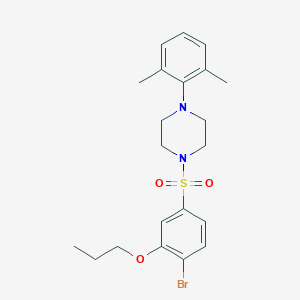

![3-Cyano-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzamide](/img/structure/B2557134.png)
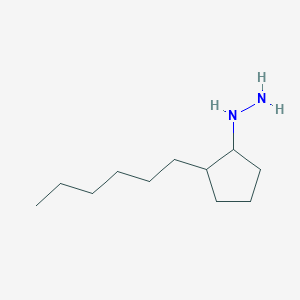
![N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(methylsulfonyl)benzamide](/img/structure/B2557136.png)
![N-cyclohexyl-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfonylacetamide](/img/structure/B2557137.png)
![N-(3-chloro-4-fluorophenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2557138.png)
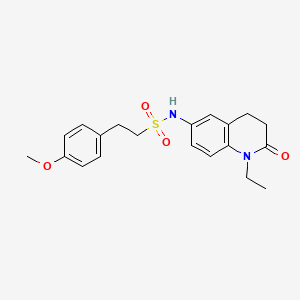
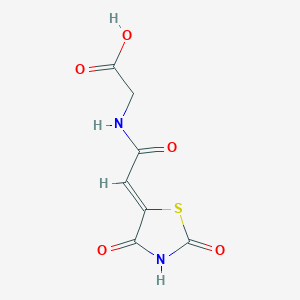
![N-(1-cyano-1-cyclopropylethyl)-2-{2-methyl-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-7-yl}acetamide](/img/structure/B2557142.png)
![4-[1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)azetidin-3-yl]piperazin-2-one](/img/structure/B2557145.png)
